molecular formula C17H17N3O3 B2938883 N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1101640-58-7

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide

Cat. No. B2938883
CAS RN: 1101640-58-7
M. Wt: 311.341
InChI Key: WGDIIXFLWFZSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide” is a compound that is part of the indoline family . Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It is widely used in drug design due to its special structure and properties .


Synthesis Analysis

The synthesis of indoline compounds can be achieved by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .


Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .


Chemical Reactions Analysis

Indoline compounds have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . A new series of indoline-2-one derivatives was designed and synthesized based on the essential pharmacophoric features of VEGFR-2 inhibitors .


Physical And Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Scientific Research Applications

Rh(III)-Catalyzed Selective Coupling

A Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, involving N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, is utilized in organic synthesis. This method is mild and efficient, enabling diverse product formation through selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).

Anti-inflammatory Drug Synthesis

1-(p-Chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid, an anti-inflammatory drug, is synthesized directly from N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid. This method highlights the use of N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide in pharmaceutical synthesis (Yamamoto, 1968).

Corrosion Inhibition

Spiropyrimidinethiones, including 6′-(4-methoxyphenyl)-1′-phenyl-2′-thioxo-2′,3′-dihydro-1′H-spiro[indoline-3,4′-pyrimidine]-2-one, are investigated for their corrosion inhibition effect on mild steel in acidic solutions. These compounds, related to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, demonstrate mixed inhibitor properties and adhere to Langmuir's adsorption isotherm (Yadav, Sinha, Kumar, & Sarkar, 2015).

Allosteric Modulation in CB1 Receptor

Indole-2-carboxamides, structurally similar to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, are studied for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). The research identifies key structural requirements for effective allosteric modulation, impacting binding affinity and cooperativity (Khurana et al., 2014).

Indole Derivative Synthesis

The synthesis of nitrogen-tethered 2-methoxyphenols to create indole and quinoline derivatives is a key application in organic chemistry. This method involves dearomatization followed by nucleophilic addition reactions, showcasing the versatile use of N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide related compounds (Quideau, Pouységu, Avellan, Whelligan, & Looney, 2001).

Palladium(II) Complexes Formation

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide related compounds are utilized in the formation of palladium(II) complexes. Studies include synthetic, structural, spectroscopic, and kinetic analyses, highlighting the compound's role in inorganic chemistry (Shimazaki et al., 2005).

Antiallergic Potential

Novel indolecarboxamidotetrazoles, structurally related to N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide, are synthesized and evaluated for their antiallergic potential. These compounds inhibit histamine release, demonstrating their pharmaceutical application (Unangst et al., 1989).

Safety and Hazards

Indoline compounds are not intended for human or veterinary use. They are for research use only. Some indoline compounds may cause an allergic skin reaction, respiratory irritation, and are suspected of damaging fertility .

Future Directions

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The most potent anti-proliferative derivatives were evaluated for their VEGFR-2 inhibition activity .

properties

IUPAC Name

1-N-(2-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-15-9-5-3-7-12(15)19-17(22)20-13-8-4-2-6-11(13)10-14(20)16(18)21/h2-9,14H,10H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDIIXFLWFZSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenyl)indoline-1,2-dicarboxamide

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